molecular formula C9H11BrN2O B12327994 2-(5-Bromopyridin-3-yl)morpholine CAS No. 1211523-96-4

2-(5-Bromopyridin-3-yl)morpholine

Cat. No.: B12327994
CAS No.: 1211523-96-4
M. Wt: 243.10 g/mol
InChI Key: NLPNISKHBHOVIL-UHFFFAOYSA-N
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Description

2-(5-Bromopyridin-3-yl)morpholine is an organic compound with the molecular formula C9H11BrN2O It is a derivative of pyridine and morpholine, characterized by the presence of a bromine atom at the 5-position of the pyridine ring and a morpholine ring attached to the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Bromopyridin-3-yl)morpholine typically involves the reaction of 3,5-dibromopyridine with morpholine. The process can be summarized as follows:

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the desired compound in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(5-Bromopyridin-3-yl)morpholine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines or thiols, with conditions involving a base (e.g., sodium hydride) and a polar aprotic solvent (e.g., DMF).

    Cross-Coupling Reactions: Reagents such as boronic acids or esters, with palladium catalysts and bases like potassium carbonate, are commonly used.

Major Products Formed

    Nucleophilic Substitution: Products include substituted pyridines where the bromine atom is replaced by the nucleophile.

    Cross-Coupling Reactions: Products include biaryl compounds or other complex structures formed by the coupling of the pyridine ring with another aromatic or aliphatic group.

Mechanism of Action

The mechanism of action of 2-(5-Bromopyridin-3-yl)morpholine depends on its specific applicationFor example, it may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-Bromopyridin-3-yl)morpholine is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for targeted synthesis and research applications .

Properties

CAS No.

1211523-96-4

Molecular Formula

C9H11BrN2O

Molecular Weight

243.10 g/mol

IUPAC Name

2-(5-bromopyridin-3-yl)morpholine

InChI

InChI=1S/C9H11BrN2O/c10-8-3-7(4-12-5-8)9-6-11-1-2-13-9/h3-5,9,11H,1-2,6H2

InChI Key

NLPNISKHBHOVIL-UHFFFAOYSA-N

Canonical SMILES

C1COC(CN1)C2=CC(=CN=C2)Br

Origin of Product

United States

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